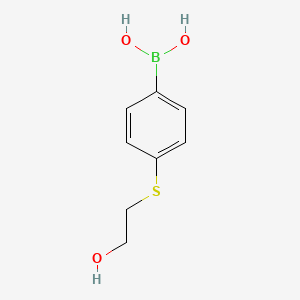

(4-((2-Hydroxyethyl)thio)phenyl)boronic acid

Description

Propriétés

IUPAC Name |

[4-(2-hydroxyethylsulfanyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO3S/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,10-12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNURDUOKOAIZFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)SCCO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501231532 | |

| Record name | Boronic acid, B-[4-[(2-hydroxyethyl)thio]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501231532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2032409-51-9 | |

| Record name | Boronic acid, B-[4-[(2-hydroxyethyl)thio]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2032409-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[4-[(2-hydroxyethyl)thio]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501231532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Stepwise Synthetic Route

Step 1: Protection of Hydroxyl Group on 4-Bromophenol

Protect the phenolic hydroxyl group of 4-bromophenol using a suitable protecting group such as tert-butyldimethylsilyl (TBDMS) or benzyl to prevent side reactions during metallation.

Step 2: Formation of Organometallic Intermediate

Generate the Grignard reagent by reacting the protected 4-bromophenol with magnesium in anhydrous ether or perform lithium-halogen exchange using n-butyllithium at low temperature (-78°C).

Step 3: Introduction of Boronic Acid Moiety

React the organometallic intermediate with a boron source such as trimethyl borate or a boric acid ester. This step installs the boronate ester on the aromatic ring.

Step 4: Deprotection and Hydrolysis

Remove the protecting group under acidic or hydrogenolysis conditions, followed by hydrolysis to yield 4-hydroxyphenylboronic acid.

Step 5: Introduction of the (2-Hydroxyethyl)thio Substituent

Conduct nucleophilic substitution or coupling reactions to attach the 2-hydroxyethylthio group at the para position relative to the boronic acid. This can be achieved by:

Reacting 4-mercaptophenylboronic acid (or its protected form) with ethylene oxide or 2-chloroethanol under basic conditions to form the hydroxyethyl thioether.

Alternatively, starting from 4-bromophenylboronic acid, perform a thiolation reaction with 2-hydroxyethylthiol derivatives using palladium-catalyzed coupling (e.g., Buchwald-Hartwig or related methods).

One-Pot and Flow Chemistry Approaches

Recent advances in boronic acid synthesis include:

One-Pot Methods: Combining lithiation, borylation, and deprotection steps in a single reaction vessel to improve efficiency and reduce purification steps.

Flow Chemistry: Using continuous flow setups to perform bromine-lithium exchange and borylation reactions with better control over side reactions and improved yields.

These modern techniques can potentially be adapted for the synthesis of (4-((2-Hydroxyethyl)thio)phenyl)boronic acid to enhance scalability and reproducibility.

- Data Table: Summary of Key Reaction Conditions and Yields for Related Hydroxyphenylboronic Acid Syntheses

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Protection of phenol | BOC, trimethylsilyl, benzyl, TBDMS; mild acid/base | N/A | Protects hydroxyl during metallation |

| 2 | Grignard formation | Mg, ether; or n-butyllithium, THF, -78°C | N/A | Formation of aryl organometallic intermediate |

| 3 | Borylation | Trimethyl borate or boric acid ester; acidic hydrolysis | 58-68 | Installation of boronic acid group |

| 4 | Deprotection and hydrolysis | Acidic or hydrogenolysis conditions | N/A | Removal of protecting groups |

| 5 | Thiolation (attachment of hydroxyethylthio) | Reaction with 2-hydroxyethylthiol or ethylene oxide; base or Pd-catalyzed coupling | Variable | Final functionalization step |

Protecting groups such as tert-butyldimethylsilyl and benzyl are preferred due to ease of removal and compatibility with aqueous workup, facilitating industrial scale-up.

The choice of organometallic intermediate (Grignard vs. lithium-halogen exchange) affects reaction conditions and side reactions; lithium-halogen exchange often requires very low temperatures but can offer cleaner conversions.

The hydroxyethylthio substituent introduction may require careful control of reaction conditions to avoid oxidation of thiol groups or side reactions with boronic acid moiety.

Flow chemistry techniques have demonstrated improved control over lithiation and borylation steps, reducing side products and increasing yield, suggesting potential for industrial application.

The preparation of this compound involves multi-step synthesis combining established methods for hydroxyphenylboronic acids and thioether functionalization. Protection of the phenolic hydroxyl, formation of an aryl organometallic intermediate, borylation, deprotection, and subsequent thiolation are key steps. Advances in one-pot and flow chemistry methods offer promising routes to improve efficiency and scalability. The selection of protecting groups and reaction conditions is critical for optimizing yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

(4-((2-Hydroxyethyl)thio)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The boronic acid group can be reduced to form boranes.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Boranes.

Substitution: Various substituted phenyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of boronic acids, including (4-((2-Hydroxyethyl)thio)phenyl)boronic acid, in the development of anticancer agents. Boronic acids can inhibit proteasome activity, a crucial pathway in cancer cell survival. For instance, compounds derived from boronic acids have shown promising results against various cancer cell lines, demonstrating significant cytotoxic effects and potential for selective targeting of tumor cells .

HIV Protease Inhibition

This compound has also been studied for its role as a human immunodeficiency virus (HIV) protease inhibitor. The structural features of boronic acids allow them to mimic the transition state of peptide substrates, thereby effectively inhibiting the protease enzyme. This mechanism is particularly relevant in developing therapies for HIV strains resistant to conventional treatments .

Organic Synthesis

Suzuki Coupling Reactions

this compound serves as a valuable reagent in Suzuki coupling reactions, a widely used method for forming carbon-carbon bonds. This reaction is essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The compound's ability to participate in these reactions enhances the efficiency of synthesizing various biologically active compounds .

Synthesis of Functionalized Materials

The compound is involved in synthesizing functionalized materials that exhibit specific optical and electronic properties. For example, it can be used to create polyurethane materials containing spindle-type chromophores, which have applications in organic electronics and photonics .

Material Science

Polymer Chemistry

In polymer chemistry, this compound can be utilized to modify polymer structures for enhanced performance characteristics. The incorporation of boronic acids into polymer matrices can improve mechanical properties and thermal stability while enabling functionalities such as responsiveness to environmental stimuli .

Table 1: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Anticancer | Inhibits proteasome activity; selective cytotoxicity against cancer cells |

| Antiviral | Effective HIV protease inhibitor; potential against resistant strains |

| Antimicrobial | Exhibits antibacterial properties against Gram-positive and Gram-negative bacteria |

Table 2: Synthetic Applications

| Application | Description |

|---|---|

| Suzuki Coupling | Forms carbon-carbon bonds in organic synthesis |

| Functionalized Materials | Enhances optical/electronic properties in polymers |

Mécanisme D'action

The mechanism of action of (4-((2-Hydroxyethyl)thio)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The hydroxyethylthio group can also participate in hydrogen bonding and other non-covalent interactions, further enhancing the compound’s reactivity and specificity.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The following boronic acid derivatives are structurally or functionally related to (4-((2-Hydroxyethyl)thio)phenyl)boronic acid:

Solubility and Stability

- Hydrophilic vs. Hydrophobic Substituents: The hydroxyethylthio group in the target compound likely improves aqueous solubility compared to methylthio or arylthio analogs.

- Impact on Biological Assays : Compounds with polar substituents (e.g., hydroxyethyl, methoxyethyl) show enhanced compatibility with biological media. For instance, methoxyethyl-substituted boronic acids exhibit potent HDAC inhibition at low µM concentrations .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : 4-(Methylthio)phenylboronic acid participates in Pd-catalyzed couplings to synthesize antipyrine derivatives . However, its use with dibromo-building blocks failed, suggesting steric or electronic limitations .

- Ethynyl-Substituted Analogs : Ethynyl groups enable synthesis of conjugated polymers (e.g., TPA–thiophene AIEgens), highlighting the role of substituents in tuning electronic properties .

Conductance and Electronic Properties

4-(Methylthio)phenylboronic acid exhibits distinct conductance profiles under varying electric potentials (100 mV vs. 200 mV), making it a candidate for molecular electronics . The hydroxyethylthio group in the target compound may alter conductance due to its polar nature.

Activité Biologique

(4-((2-Hydroxyethyl)thio)phenyl)boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer, antibacterial, and antiviral research. This article reviews the biological activity of this compound, summarizing relevant findings from various studies and highlighting its mechanisms of action.

- Chemical Formula : C₈H₁₁BO₃S

- Molecular Weight : 185.05 g/mol

- CAS Number : 2032409-51-9

Boronic acids, including this compound, are known for their ability to interact with biological molecules through reversible covalent bonding. This property is particularly significant in the context of proteasome inhibition and enzyme modulation, which are crucial for various therapeutic applications.

- Proteasome Inhibition : Boronic acids can inhibit the proteasome, leading to the accumulation of proteins that promote apoptosis in cancer cells. This mechanism has been observed in several studies focusing on cancer cell lines where boronic acids showed enhanced cytotoxicity.

- Antibacterial Activity : Research indicates that boronic acids can exhibit antibacterial properties by disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth.

- Antiviral Activity : Some studies suggest that boronic acids may inhibit viral replication by targeting viral proteases or other essential enzymes involved in the viral life cycle.

Anticancer Activity

A study highlighted the efficacy of boronic acids in inducing apoptosis in various cancer cell lines. The compound this compound demonstrated significant cytotoxic effects against breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM. The mechanism involved the activation of caspase pathways leading to programmed cell death .

Antibacterial Activity

In vitro tests showed that this compound exhibited activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. The compound's ability to disrupt bacterial membrane integrity was confirmed through leakage assays .

Antiviral Activity

The compound was also evaluated for its antiviral properties against influenza virus strains. Results indicated a reduction in viral titers by up to 70% at a concentration of 25 µM, suggesting potential as an antiviral agent .

Case Studies

- Case Study 1: Breast Cancer Treatment

- Case Study 2: Bacterial Infection Model

Comparative Analysis

| Activity Type | Compound | IC50/MIC Values | Mechanism of Action |

|---|---|---|---|

| Anticancer | This compound | ~15 µM (MCF-7 cells) | Induction of apoptosis via caspase activation |

| Antibacterial | This compound | 32-64 µg/mL (S. aureus, E. coli) | Disruption of cell wall synthesis |

| Antiviral | This compound | 25 µM (Influenza virus) | Inhibition of viral replication |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.